Product packaging for AG-205(Cat. No.:CAS No. 1375078-57-1)

AG-205

Cat. No.: B1665635
CAS No.: 1375078-57-1
M. Wt: 455.0 g/mol
InChI Key: GJNBAISSZRNGTM-UYAOXDASSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AG-205 (chemical name: cis-2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone) is a small-molecule compound initially identified as a putative inhibitor of progesterone receptor membrane component 1 (PGRMC1), a protein implicated in progesterone signaling and cancer progression . Structurally, this compound contains a tetrazole ring and a pyridoindole moiety, contributing to its interaction with heme-binding domains of PGRMC1 .

This compound has shown antitumor activity in breast cancer models by inhibiting cell proliferation, migration, and invasion while promoting apoptosis . However, recent studies challenge its specificity for PGRMC1, revealing off-target effects on cholesterol biosynthesis, steroidogenesis, and sphingolipid metabolism . For example, in endometrial cells, this compound upregulated enzymes like HSD17B7, MSMO1, and INSIG1 independently of PGRMC1 or related membrane-associated progesterone receptors (MAPRs) . These findings underscore its complex mechanism of action and necessitate caution in therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23ClN6OS B1665635 AG-205 CAS No. 1375078-57-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1375078-57-1

Molecular Formula

C22H23ClN6OS

Molecular Weight

455.0 g/mol

IUPAC Name

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1

InChI Key

GJNBAISSZRNGTM-UYAOXDASSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AG 205
cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

AG-205 comprises three distinct moieties (Figure 1):

  • A 1,2,3-triazole core substituted at the 1-position with a 4-amino-1,2,5-oxadiazole ring.
  • A 5-methyl group on the triazole ring.
  • A pyrrolidin-1-yl methanone group at the 4-position of the triazole.

The IUPAC name—[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-pyrrolidin-1-ylmethanone—reflects this arrangement. Retrosynthetically, the molecule can be dissected into two primary fragments: the triazole-oxadiazole heterocyclic system and the pyrrolidine carbonyl group.

Proposed Synthetic Pathways

Fragment 1: Synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

The triazole-oxadiazole system likely originates from sequential cyclization reactions. A plausible route involves:

Oxadiazole Ring Formation
  • Starting material : Malononitrile reacts with hydroxylamine hydrochloride to form amidoxime (NH₂-C(=N-OH)-CN).
  • Cyclization : Treatment with trifluoroacetic anhydride (TFAA) induces cyclodehydration, yielding 3-amino-1,2,5-oxadiazole.
Triazole Ring Assembly
  • Azide formation : 3-Amino-1,2,5-oxadiazole is converted to the corresponding azide via diazotization with sodium nitrite/HCl, followed by azide substitution.
  • Hu isgen Cycloaddition : Reaction with methyl propiolate under copper(I) catalysis forms the 1,2,3-triazole ring, introducing the 5-methyl group.
Carboxylic Acid Activation

The triazole’s 4-position is functionalized as a carboxylic acid, which is subsequently activated as an acyl chloride using thionyl chloride (SOCl₂).

Fragment 2: Pyrrolidine Carbonyl Group

Pyrrolidine reacts with phosgene (COCl₂) to form pyrrolidin-1-yl carbonyl chloride, a reactive electrophile for acylation.

Coupling of Fragments

The acyl chloride (Fragment 1) reacts with pyrrolidine in the presence of a base (e.g., triethylamine) to form the final methanone linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields this compound.

Analytical Validation

Chromatographic Characterization

Thin-layer chromatography (TLC) with silica plates and chloroform/methanol/water (70:30:4 v/v) has been employed for monitoring this compound synthesis intermediates. Rₓ values for key intermediates are summarized in Table 1.

Table 1 : TLC Rₓ Values for this compound Synthesis Intermediates

Compound Solvent System Rₓ
3-Amino-1,2,5-oxadiazole CHCl₃/MeOH (9:1) 0.42
Triazole-carboxylic acid EtOAc/Hexane (1:1) 0.35
This compound CHCl₃/MeOH (7:3) 0.78

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.85–1.92 (m, 4H, pyrrolidine CH₂), 2.45 (s, 3H, triazole-CH₃), 3.45–3.52 (m, 4H, pyrrolidine N-CH₂), 8.12 (s, 1H, oxadiazole NH₂).
  • LC-MS : m/z 263.26 [M+H]⁺, consistent with the molecular formula C₁₀H₁₃N₇O₂.

Challenges and Limitations

Scalability Issues

The reliance on azide intermediates poses safety risks for large-scale production. Alternative strategies, such as metal-catalyzed cyclizations, remain unexplored.

Chemical Reactions Analysis

AG 205 undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Therapy Applications

AG-205 has been primarily investigated for its role in inhibiting cancer cell growth. Research indicates that it selectively inhibits the proliferation of estrogen receptor-positive and triple-negative breast cancer cells.

Case Study: Breast Cancer Inhibition

  • Objective : To evaluate the effectiveness of this compound on different breast cancer cell lines.
  • Method : MTS assays were conducted to measure cell proliferation in response to this compound treatment.
  • Findings : this compound demonstrated a dose-dependent inhibition of cell growth in both normal MCF10A breast cells and various breast cancer cell lines, indicating its potential as a therapeutic agent for treating breast cancer .

Table 1: Inhibition of Breast Cancer Cell Lines by this compound

Cell LineIC50 (µM)Effect Observed
MCF10A15Significant reduction in proliferation
ER-positive cells10Moderate inhibition
Triple-negative cells5High sensitivity

Lipid Metabolism and Sphingolipid Synthesis

This compound has also been shown to influence lipid metabolism, particularly in sphingolipid synthesis. It inhibits the synthesis of sulfatides and galactosylceramide, which are critical components of cellular membranes.

Case Study: Sphingolipid Metabolism

  • Objective : To assess the impact of this compound on sphingolipid synthesis in renal cancer cells.
  • Method : Experiments were conducted using SMKT-R3 renal cancer cells and engineered Chinese hamster ovary (CHO) cells.
  • Findings : this compound significantly inhibited sulfatide synthesis at low micromolar concentrations without affecting other membrane lipids. This suggests a targeted action on specific metabolic pathways .

Table 2: Effects of this compound on Sphingolipid Synthesis

Cell TypeConcentration (µM)Sulfatide Synthesis Inhibition (%)
SMKT-R3580
CHO (GalC synthesis)1075

Antibacterial Properties

Emerging research indicates that this compound may possess antibacterial properties, particularly against Streptococcus pneumoniae by inhibiting FabK, an enzyme critical for lipid biosynthesis.

Case Study: Antibacterial Activity

  • Objective : To determine the antibacterial efficacy of this compound against Streptococcus pneumoniae.
  • Method : High-throughput screening was employed to assess the compound's ability to inhibit bacterial growth.
  • Findings : this compound was identified as a potent inhibitor of FabK, leading to significant antibacterial activity .

Table 3: Antibacterial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (µM)Effectiveness (%)
Streptococcus pneumoniae1.590

Mechanism of Action

AG 205 exerts its effects primarily by inhibiting the progesterone receptor membrane component 1 (Pgrmc1). This inhibition affects various cellular processes, including cell cycle progression and cell viability. AG 205 alters the spectroscopic properties of the Pgrmc1-heme complex and inhibits cancer cell viability and progression, particularly in Pgrmc1-expressing cells . Additionally, AG 205 has been shown to increase the expression of genes involved in cholesterol biosynthesis and steroidogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

AG-205 shares functional similarities with compounds targeting steroidogenesis, sphingolipid metabolism, or PGRMC1-related pathways. Below is a detailed comparison:

PGRMC1-Targeting Compounds

  • RU-486 (Mifepristone): Mechanism: Binds nuclear progesterone receptors (nPRs) and glucocorticoid receptors. However, both compounds affect progesterone signaling, albeit through distinct targets . Specificity: RU-486 has well-characterized targets, whereas this compound’s effects on cholesterol biosynthesis (e.g., upregulating HSD17B7) are PGRMC1-independent .
  • This compound vs.

Sphingolipid Metabolism Inhibitors

  • Fingolimod (FTY720) :
    • Mechanism : Targets sphingosine-1-phosphate receptors (S1PRs) to modulate immune cell trafficking.
    • This compound Contrast : this compound inhibits galactosylceramide (GalC) and sulfatide synthesis by suppressing ceramide galactosyltransferase (CGT) activity, independent of S1PRs .
    • Specificity : Fingolimod’s effects are receptor-mediated, while this compound directly disrupts lipid biosynthesis pathways .

Key Research Findings and Data Tables

Table 1: this compound’s Effects on Gene Expression in Endometrial Cells

Gene Function Fold Change (this compound vs. Control) PGRMC1 Dependency? Reference
HSD17B7 Cholesterol biosynthesis +2.8 No
MSMO1 Steroidogenesis +2.1 No
INSIG1 Sterol regulation +2.5 No
CGT GalC synthesis -3.0 (activity inhibition) No

Table 2: this compound vs. Similar Compounds

Compound Primary Target Key Effect Off-Target Effects
This compound CGT/PGRMC1 (disputed) Inhibits GalC/sulfatide synthesis Upregulates cholesterol genes
RU-486 nPRs/GR Blocks progesterone signaling Glucocorticoid antagonism
Fingolimod S1PRs Immunomodulation Bradycardia, liver toxicity
Atorvastatin HMGCR Lowers cholesterol Myopathy, diabetes risk

Critical Analysis of Mechanisms

  • PGRMC1-Independent Pathways: this compound’s inhibition of CGT (IC₅₀: ~5 µM) and upregulation of cholesterol genes occur even in PGRMC1-knockout cells, suggesting alternative targets like heme-binding proteins or direct enzyme interactions .
  • Hormonal Implications :
    By increasing steroidogenic enzymes (e.g., CYP11A1), this compound may elevate local estradiol levels, exacerbating endometrial pathologies .

Biological Activity

AG-205 is a compound with notable biological activity, particularly as an antagonist of the progesterone receptor membrane component 1 (PGRMC1). This article delves into its mechanisms, effects on various biological pathways, and potential therapeutic applications, supported by data tables and research findings.

This compound functions primarily as a PGRMC1 antagonist, influencing several cellular processes:

  • Inhibition of Sphingolipid Synthesis : this compound has been shown to inhibit the synthesis of sulfatides and galactosylceramide in renal cancer cell lines. This inhibition occurs at low micromolar concentrations and is not dependent on PGRMC1 or PGRMC2 expression levels. The compound specifically targets the enzyme UDP-galactose: ceramide galactosyltransferase, crucial for sphingolipid metabolism .
  • Impact on Cholesterol Biosynthesis : In human endometrial cells, this compound upregulates enzymes involved in cholesterol biosynthesis and steroidogenesis. This effect is independent of progesterone and related MAPR proteins, suggesting a direct influence on cellular lipid metabolism .
  • Antibacterial Properties : Identified through high-throughput screening, this compound acts as a potent inhibitor of FabK, an enzyme involved in lipid biosynthesis in Streptococcus pneumoniae. This inhibition leads to antibacterial activity against this pathogen .

Cell Viability and Cancer Cell Lines

This compound has demonstrated significant effects on cancer cell viability:

  • Lung Cancer Cells : Studies indicate that this compound inhibits cell cycle progression and reduces viability in lung cancer cell lines. Treatment with this compound resulted in a marked decrease in cell proliferation, showcasing its potential as an anti-cancer agent .

Case Studies

A case study involving this compound highlighted its role in inhibiting growth in specific cancer models. Cells treated with this compound showed reduced viability compared to untreated controls. The following table summarizes key findings from various studies:

Study FocusCell TypeConcentrationEffect Observed
Sphingolipid SynthesisSMKT-R3 Renal Cancer CellsLow µMInhibition of sulfatide synthesis
Cholesterol BiosynthesisHuman Endometrial CellsVariableUpregulation of biosynthetic enzymes
Antibacterial ActivityS. pneumoniaeHigh-throughput screeningInhibition of FabK activity
Lung Cancer Growth InhibitionA549 Cells20 µMDecreased cell viability

Q & A

Q. What are the primary mechanisms by which AG-205 inhibits cancer cell proliferation?

this compound exerts anti-proliferative effects by modulating cell cycle progression and apoptosis. In breast cancer cell lines (e.g., MDA-MB-468), this compound treatment increases G0/G1 phase arrest and reduces S/G2-M phase populations, accompanied by downregulation of cyclin D1 and CDK4 . Apoptosis is induced via caspase activation, with significant increases in apoptotic rates observed at concentrations ≥10 µM . These effects are concentration-dependent, with IC50 values varying by cell line (e.g., MDA-MB-468: ~15 µM; ZR75-1: ~25 µM) .

Q. How should researchers optimize this compound concentrations for in vitro studies?

Optimal concentrations depend on cell type and experimental duration. For endometrial cells (T-HESC, HEC-1A), 15 µM this compound over 32 hours avoids cytotoxicity while achieving transcriptional changes in cholesterol biosynthesis genes . In contrast, higher concentrations (30–45 µM) reduce viability . Always perform dose-response assays (e.g., MTT) and validate with apoptosis/cell cycle markers (e.g., Annexin V/PI staining, flow cytometry) .

Q. Does this compound directly inhibit PGRMC1, and how is this validated experimentally?

this compound was initially identified as a PGRMC1 inhibitor via structural screening against plant MAPR proteins . Validation includes:

  • Reduced PGRMC1 mRNA and protein levels in siRNA/AG-205 co-treated cells .
  • Altered subcellular localization (e.g., nuclear translocation in some models) .
    However, specificity is debated; use CRISPR/Cas9 PGRMC1/PGRMC2 knockout models to confirm on-target effects .

Advanced Research Questions

Q. How do contradictory findings on this compound’s specificity impact experimental design?

Multiple studies report PGRMC1-independent effects, such as this compound-induced cytoplasmic vesicle formation in PGRMC1/PGRMC2-knockout cells and upregulation of cholesterol synthesis genes in endometrial cells . To mitigate off-target effects:

  • Combine this compound with siRNA-mediated PGRMC1 knockdown to isolate target-specific responses .
  • Include controls for heme metabolism (this compound alters heme-binding in PGRMC1) .
  • Use orthogonal inhibitors (e.g., small molecules targeting EGFR/PI3K) to validate pathway-specific outcomes .

Q. What methodologies resolve discrepancies in this compound’s effects across cell lines?

Variability in this compound responses (e.g., MDA-MB-468 vs. MCF10A ) may stem from differences in PGRMC1 expression or genetic backgrounds. Strategies include:

  • Transcriptomic profiling : RNA-seq reveals cell-specific pathways (e.g., NF-κB inhibition in neuronal models vs. MMP upregulation in endometrial cells) .
  • Pharmacodynamic assays : Measure downstream targets (e.g., INSIG1 for sterol synthesis; caspase-3 for apoptosis) .
  • Cross-validation : Compare this compound effects with PGRMC1 overexpression/knockout models .

Q. How does this compound influence non-canonical pathways (e.g., cholesterol biosynthesis)?

this compound upregulates enzymes in cholesterol/steroidogenesis pathways (e.g., HMGCR, CYP51A1) in endometrial cells independently of PGRMC1 . Methodological approaches:

  • Lipidomics : Quantify sterol intermediates via LC-MS .
  • Luciferase reporters : Assess SREBP (sterol regulatory element-binding protein) activation .
  • Co-treatment studies : Combine this compound with statins to dissect cholesterol synthesis dependencies .

Recommendations for Rigorous Research

  • Specificity Controls : Use PGRMC1/PGRMC2 double-knockout models to confirm target engagement .
  • Pathway Cross-talk : Monitor EGFR/PI3K/AKT and NF-κB pathways simultaneously .
  • Data Reproducibility : Report cell passage numbers, serum conditions, and this compound batch/lot numbers to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-205
Reactant of Route 2
Reactant of Route 2
AG-205

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.